molecular formula C7H11ClN4S B2817034 1-(4-Chloro-1,2,5-thiadiazol-3-yl)-4-methylpiperazine CAS No. 870987-89-6

1-(4-Chloro-1,2,5-thiadiazol-3-yl)-4-methylpiperazine

Cat. No.: B2817034
CAS No.: 870987-89-6
M. Wt: 218.7
InChI Key: ZRMQQSPQSSQVRR-UHFFFAOYSA-N
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Description

1-(4-Chloro-1,2,5-thiadiazol-3-yl)-4-methylpiperazine is a heterocyclic compound featuring a thiadiazole ring fused with a piperazine moiety. This compound is of significant interest due to its diverse applications in medicinal chemistry and material science. The presence of the thiadiazole ring imparts unique chemical properties, making it a valuable scaffold in drug design and synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-1,2,5-thiadiazol-3-yl)-4-methylpiperazine typically involves the reaction of 4-chloro-1,2,5-thiadiazole with 4-methylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often refluxed in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-1,2,5-thiadiazol-3-yl)-4-methylpiperazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom on the thiadiazole ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to yield thiols or amines.

    Cyclization Reactions: The piperazine ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, thiourea, or alkylamines in solvents like DMF or ethanol.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Nucleophilic Substitution: Products include azides, thiols, and alkylated derivatives.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include thiols and amines.

Scientific Research Applications

1-(4-Chloro-1,2,5-thiadiazol-3-yl)-4-methylpiperazine has a wide range of applications in scientific research:

    Medicinal Chemistry: It serves as a core structure in the development of pharmaceuticals, particularly in designing drugs with antimicrobial, antifungal, and anticancer properties.

    Biological Studies: The compound is used in studying enzyme inhibition, receptor binding, and cellular signaling pathways.

    Material Science: It is employed in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-1,2,5-thiadiazol-3-yl)-4-methylpiperazine involves its interaction with specific molecular targets. The thiadiazole ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound’s ability to cross cellular membranes enhances its efficacy in targeting intracellular pathways.

Comparison with Similar Compounds

  • 4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine
  • 3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole
  • 3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole

Comparison: 1-(4-Chloro-1,2,5-thiadiazol-3-yl)-4-methylpiperazine stands out due to its unique combination of the thiadiazole and piperazine rings. This combination imparts distinct physicochemical properties, such as enhanced solubility and stability, making it more versatile in various applications compared to its analogs. The presence of the piperazine ring also allows for greater flexibility in chemical modifications, enabling the design of a broader range of derivatives with potential therapeutic benefits.

Properties

IUPAC Name

3-chloro-4-(4-methylpiperazin-1-yl)-1,2,5-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN4S/c1-11-2-4-12(5-3-11)7-6(8)9-13-10-7/h2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRMQQSPQSSQVRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NSN=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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